Lead titanate

Catalog No.
S649985
CAS No.
12060-00-3
M.F
PbTiO3
O3PbTi
M. Wt
303 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead titanate

CAS Number

12060-00-3

Product Name

Lead titanate

IUPAC Name

dioxido(oxo)titanium;lead(2+)

Molecular Formula

PbTiO3
O3PbTi

Molecular Weight

303 g/mol

InChI

InChI=1S/3O.Pb.Ti/q;2*-1;+2;

InChI Key

NKZSPGSOXYXWQA-UHFFFAOYSA-N

SMILES

[O-][Ti](=O)[O-].[Pb+2]

Synonyms

lead titanate

Canonical SMILES

[O-][Ti](=O)[O-].[Pb+2]

Glass Ceramics

Piezoelectric Devices

Ultrasound Transducers

Sensors and Actuators

Transducer

Ferroelectric Random Access Memory

Adsorbents

Photocatalysis

Lithium-Ion Batteries

Photovoltaics

Electrochromic Devices

Oil–Water Separation

Pyroelectric Devices

Thermistors

Optoelectronics

Ferroelectric Nonvolatile Memories

Energy Storage Systems

Barrier Layer Capacitors

Lead titanate, with the chemical formula Lead(II) titanate or PbTiO₃, is an inorganic compound belonging to the class of perovskite materials. It is characterized by its yellow powder form and is known for its remarkable piezoelectric and ferroelectric properties. Lead titanate exhibits a cubic perovskite structure at high temperatures, transitioning to a tetragonal perovskite structure at around 760 K, which is essential for its ferroelectric behavior . This compound is also recognized for its low solubility in water and its occurrence in nature as the mineral macedonite .

The key property of lead titanate relevant to scientific research is its ferroelectricity. In the tetragonal phase, the permanent electric dipole moments of individual PbTiO3 units within the material can align, creating a macroscopic electric polarization []. This polarization can be reversed by applying an external electric field, making lead titanate a ferroelectric material. This property allows lead titanate to be used in various technological applications, such as capacitors and transducers [].

, particularly during its synthesis. The primary reactions involve the combination of lead oxide (PbO) and titanium dioxide (TiO₂) under high-temperature conditions, leading to the formation of Lead titanate through solid-state reactions . Additionally, it can undergo various transformations depending on environmental conditions such as temperature and pH. For instance, at different pH levels, the solubility of hydrothermally synthesized Lead titanate varies significantly, indicating its reactivity under diverse chemical environments .

Lead titanate is classified as a toxic substance, similar to other lead compounds. Its toxicity includes skin irritation and potential harm to reproductive health, including adverse effects on unborn children . The biological implications of Lead titanate necessitate careful handling and consideration in applications that may involve human exposure.

The synthesis of Lead titanate can be achieved through several methods:

  • Solid-State Method: This involves mixing lead oxide and titanium dioxide at elevated temperatures to facilitate solid-state reactions.
  • Sol-Gel Method: A precursor solution containing lead and titanium compounds is prepared, followed by hydrolysis and polymerization to form a gel. Heat treatment then crystallizes the gel into Lead titanate.
  • Hydrothermal Method: This technique uses high-pressure vessels with lead and titanium compounds mixed with a solvent, promoting reaction under controlled conditions.
  • Physical Vapor Deposition Techniques: Methods such as evaporation and sputtering are employed to create thin films of Lead titanate for microelectronic applications .

Lead titanate's unique properties make it suitable for various applications, including:

  • Electronics: Used in capacitors and transducers due to its piezoelectric properties.
  • Sensors: Employed in pressure sensors and accelerometers.
  • Actuators: Utilized in devices that convert electrical energy into mechanical motion.
  • Microelectromechanical Systems (MEMS): Integrated into microsensors and microactuators for advanced technological applications .

Research on Lead titanate often focuses on its interactions with other materials, particularly in composite systems. Studies have shown that the interface between Lead titanate films and electrodes can significantly influence their electrical performance. For example, interactions with platinum electrodes have been investigated to understand their impact on polarization switching behavior . These studies are crucial for improving the reliability and efficiency of devices utilizing Lead titanate.

Lead titanate shares similarities with other compounds in the perovskite family, particularly Lead zirconate titanate (Pb[ZrₓTi₁₋ₓ]O₃), which is a solid solution that combines lead zirconate and lead titanate. Here are some comparable compounds:

CompoundFormulaKey Properties
Lead zirconate titanatePb[ZrₓTi₁₋ₓ]O₃Exhibits enhanced piezoelectric properties; used in sensors
Barium titanateBaTiO₃Known for strong ferroelectric properties; used in capacitors
Strontium titanateSrTiO₃Exhibits quantum paraelectricity; used in electronic devices

Lead titanate stands out due to its specific phase transition temperature that enhances its ferroelectricity compared to these similar compounds. Its unique characteristics make it particularly valuable in applications requiring precise piezoelectric responses.

Lead titanate was first synthesized in 1902 by German scientist Carl von Linde during investigations into titanate compounds. However, its ferroelectric and piezoelectric properties remained unexplored until the mid-20th century. The 1950s marked a turning point, as researchers systematically characterized its phase transitions and polarization behavior, laying the groundwork for its integration into functional materials. Early studies revealed that PbTiO₃ undergoes a second-order phase transition at 760 K, shifting from a cubic perovskite structure to a tetragonal ferroelectric phase. This discovery positioned it as a model system for understanding displacive phase transitions in oxides.

The material’s compatibility with solid-state synthesis methods—combining lead oxide (PbO) and titanium dioxide (TiO₂) at elevated temperatures—facilitated its adoption in industrial applications. By the 1970s, PbTiO₃ had become a critical component in the development of lead zirconate titanate (PZT) ceramics, which dominate piezoelectric device markets today.

Significance in Ferroelectric Materials Research

PbTiO₃’s exceptional ferroelectric properties stem from its tetragonal distortion (c/a ratio ≈ 1.064) and large spontaneous polarization (59 μC/cm²). These characteristics arise from the displacement of Ti⁴⁺ ions within oxygen octahedra, creating a permanent dipole moment aligned along the crystallographic c-axis. Its Curie temperature (Tₖ ≈ 490°C) is among the highest known for single-phase perovskites, enabling stable operation in high-temperature environments.

Research into PbTiO₃ has driven advances in:

  • Piezoelectric composites: Solid solutions like PZT (Pb[ZrₓTi₁₋ₓ]O₃) leverage PbTiO₃’s high electromechanical coupling coefficients for ultrasound transducers and actuators.
  • Negative thermal expansion (NTE): Recent studies demonstrate that PbTiO₃ exhibits NTE (α = −1.99 × 10⁻⁵ K⁻¹) due to lattice contractions during polarization switching, a property exploited in precision optical and electronic devices.

Position within the Perovskite Oxide Family

As a prototypical ABO₃ perovskite, PbTiO₃ shares structural motifs with materials like barium titanate (BaTiO₃) and strontium titanate (SrTiO₃). Key distinctions include:

PropertyPbTiO₃BaTiO₃SrTiO₃
Crystal SymmetryTetragonalTetragonalCubic
Spontaneous Polarization (μC/cm²)59260 (Paraelectric)
Curie Temperature (°C)490120-

Table 1: Comparative properties of PbTiO₃ and related perovskites.

PbTiO₃’s strong Pb-O covalent interactions and lone-pair electron effects enhance tetragonality, distinguishing it from alkaline-earth titanates. These features make it indispensable in designing solid solutions with tailored properties, such as Bi-modified PbTiO₃ for high-temperature piezoelectrics.

Research Evolution and Contemporary Focus Areas

Modern research emphasizes:

  • Nanostructured PbTiO₃: Hydrothermal and sol-gel methods yield nanoparticles (<100 nm) with enhanced surface-to-volume ratios for catalytic and energy storage applications.
  • Multiferroic composites: Integrating PbTiO₃ with magnetic oxides (e.g., CoFe₂O₄) enables magnetoelectric coupling, a frontier in spintronics.
  • Computational design: Density functional theory (DFT) studies predict novel doping strategies (e.g., Bi³⁺ substitution) to amplify polarization while reducing lead content.

Recent breakthroughs include the synthesis of (1−x)PbTiO₃−xBi(Zn₁/₂Ti₁/₂)O₃ solid solutions exhibiting record spontaneous polarization (112 μC/cm²), underscoring PbTiO₃’s enduring relevance.

Lead titanate adopts the characteristic perovskite structure with the general formula ABO₃, where lead occupies the A-site and titanium occupies the B-site within oxygen octahedra [1]. At high temperatures, lead titanate exhibits a cubic perovskite structure, which represents the idealized form of this structural framework [1]. The perovskite structure consists of a three-dimensional network of corner-linked titanium-oxygen octahedra, with lead cations occupying the twelve-coordinate interstices between the octahedra [6].

The structural framework can be understood through the Goldschmidt tolerance factor, which quantifies the degree of distortion from the ideal cubic perovskite structure [15]. For lead titanate, the tolerance factor deviates from unity, indicating structural distortions that stabilize the ferroelectric phase [15]. The perovskite structure of lead titanate is characterized by titanium atoms positioned at the center of oxygen octahedra, while lead atoms occupy positions that are coordinated by twelve oxygen atoms [6].

At room temperature, lead titanate crystallizes in a tetragonal perovskite structure with space group P4mm [21]. The structural parameters determined through Rietveld refinement reveal lattice parameters of a = b = 3.9015 Å and c = 4.1280 Å, yielding a tetragonality ratio (c/a) of approximately 1.064 [21] [35]. This significant tetragonal distortion from the cubic structure is fundamental to the ferroelectric properties of lead titanate [1].

Structural ParameterValueReference
Space Group (Tetragonal)P4mm [21]
Lattice Parameter a3.9015 Å [21]
Lattice Parameter c4.1280 Å [21]
Tetragonality (c/a)1.064 [21] [35]
Unit Cell Volume62.0991 ų [24]

The perovskite framework of lead titanate demonstrates remarkable structural flexibility, allowing for the accommodation of various ionic displacements that give rise to its ferroelectric behavior [19]. The lead atoms exhibit stereochemically active lone pair electrons that contribute to the structural distortions and stabilize the ferroelectric phase [15].

Tetragonal-Cubic Phase Transition Mechanisms

Lead titanate undergoes a second-order ferroelectric phase transition from tetragonal to cubic symmetry at its Curie temperature of approximately 490°C (763 K) [1] [5] [37]. This transition represents a fundamental change in the crystal structure, where the tetragonal distortion characteristic of the ferroelectric phase is eliminated to form the paraelectric cubic phase [1].

The phase transition mechanism involves the cooperative displacement of titanium and lead ions from their centrosymmetric positions [5]. Below the Curie temperature, titanium ions are displaced from the center of the oxygen octahedra along the c-axis, creating electric dipoles that align to produce spontaneous polarization [23]. The displacement of titanium atoms relative to the surrounding oxygen atoms is a critical parameter that correlates directly with the magnitude of spontaneous polarization [34].

Experimental studies have quantified the relationship between ionic displacements and polarization through the empirical formula Ps = κΔTi-O, where ΔTi-O represents the titanium displacement relative to oxygen atoms and κ equals 2580 μC/cm²/nm for lead titanate [34]. First-principles calculations confirm that this linear relationship holds for moderate tetragonal distortions but becomes sublinear at very high c/a ratios exceeding 1.13 [34].

The phase transition is characterized by a softening of specific phonon modes, particularly those around 88 cm⁻¹, 125 cm⁻¹, 153 cm⁻¹, and 290 cm⁻¹ [16]. These soft modes drive the structural transformation by facilitating the collective atomic displacements necessary for the phase change [16]. The transition exhibits both displacive and order-disorder characteristics, with atomic displacements of both A-site and B-site cations observable above the transition temperature [16].

Phase Transition ParameterValueReference
Curie Temperature490°C (763 K) [1] [5] [37]
Phase Transition OrderSecond-order [1]
Polarization Coefficient κ2580 μC/cm²/nm [34]
Critical c/a for Linearity1.13 [34]

The transformation from tetragonal to cubic structure involves a reduction in the c/a ratio from approximately 1.064 to 1.000, representing a decrease of about 6% in tetragonality [5]. This structural change is accompanied by the disappearance of spontaneous polarization, marking the transition from ferroelectric to paraelectric behavior [5].

Structural Evolution at Curie Temperature

The structural evolution of lead titanate at the Curie temperature involves complex changes in atomic positions, lattice parameters, and symmetry elements [5]. As the temperature approaches 490°C, the tetragonal structure gradually transforms to cubic symmetry through a continuous reduction in the c/a ratio [5] [25].

Detailed crystallographic studies reveal that the transition occurs through the gradual centering of titanium ions within their oxygen octahedra [5]. The titanium displacement along the c-axis, which measures approximately 0.05-0.06 Å in the tetragonal phase, progressively decreases to zero at the Curie temperature [34]. Simultaneously, lead atoms, which exhibit larger displacements than titanium atoms due to their position between oxygen octahedra, also return to centrosymmetric positions [34].

The structural evolution is accompanied by significant changes in thermal expansion behavior [28]. Lead titanate exhibits unusual negative thermal expansion from room temperature to its Curie temperature, with an average volumetric coefficient of thermal expansion of -1.99 × 10⁻⁵/K [28]. This negative thermal expansion primarily occurs along the polar c-axis of the tetragonal phase, resulting in unit cell volume contraction upon heating [28] [30].

High-temperature structural studies demonstrate that the cubic phase above the Curie temperature maintains the space group Pm3m [5]. In this high-temperature phase, all atoms occupy centrosymmetric positions, eliminating the electric dipoles responsible for ferroelectric behavior [5]. The lattice parameter of the cubic phase at the transition temperature is approximately 3.96 Å [24].

Temperature-Dependent ParameterBelow TcAt TcAbove TcReference
Crystal SystemTetragonalTransitionCubic [5]
Space GroupP4mm-Pm3m [5]
Ti Displacement (Å)0.05-0.0600 [34]
Thermal Expansion Coefficient-1.99 × 10⁻⁵/K-Positive [28]

The transition mechanism involves the cooperative movement of both cations and anions, with oxygen octahedra rotating and tilting to accommodate the changing ionic positions [25]. The structural evolution is gradual rather than abrupt, consistent with the second-order nature of the phase transition [1].

Domain Formation and Configuration

Ferroelectric domain formation in lead titanate is a fundamental consequence of the symmetry-breaking phase transition from cubic to tetragonal structure [11] [13]. The tetragonal ferroelectric phase allows for six possible polarization directions corresponding to the <001> family of directions, leading to the formation of domains with different crystallographic orientations [39].

Lead titanate commonly exhibits three primary domain configurations: c-domains with polarization perpendicular to the substrate, a/c domains representing 90° domain walls, and a₁/a₂ domains with in-plane polarization orientations [39]. The relative populations of these domain types depend strongly on substrate strain, film thickness, and growth conditions [39]. Domain walls in lead titanate are exceptionally narrow, with widths on the order of one to two lattice constants [40].

First-principles calculations reveal that 90° domain walls have significantly lower formation energies compared to 180° domain walls [40]. The energy of 90° domain walls is calculated to be approximately 35 mJ/m², which is about four times lower than the energy of 180° domain walls [40]. This energy difference explains the prevalence of 90° domain configurations in lead titanate ceramics and thin films [40].

Transmission electron microscopy studies of lead titanate ceramics reveal that 90° domains typically exhibit equilibrium widths of 50 to 100 nanometers [41]. These domains are predominantly {101} twin-related configurations that form to minimize elastic strain energy [41]. Below a critical grain size of approximately 0.3 micrometers, single-domain grains are observed, indicating size-dependent domain structure evolution [41].

Domain ConfigurationEnergy (mJ/m²)WidthCharacteristicsReference
180° Domain Walls~1401-2 lattice constantsHigh energy, less common [40]
90° Domain Walls351-2 lattice constantsLow energy, prevalent [40]
Equilibrium Domains-50-100 nmTwin-related {101} [41]
Critical Grain Size-0.3 μmSingle-domain threshold [41]

Recent investigations using advanced characterization techniques have revealed the existence of non-Ising domain walls in lead titanate thin films [31]. These domain walls exhibit Néel character with polarization oriented perpendicular to the wall, contrasting with the traditional Ising model where domain walls have locally null polarization [31]. This discovery has important implications for understanding domain wall conductivity and domain engineering applications [31].

Domain wall motion in lead titanate is characterized by extremely low energy barriers, particularly for 90° domain walls [40]. The activation energy for thermally activated domain wall depinning processes has been determined to be approximately 0.47 eV through temperature-dependent studies [14]. This relatively low activation energy facilitates domain switching under applied electric fields and contributes to the material's ferroelectric switching characteristics [14].

Local vs. Average Structure Considerations

The distinction between local and average structure in lead titanate is crucial for understanding its ferroelectric properties and phase transition behavior [19]. While average crystallographic methods reveal the long-range periodic structure, local structure analysis uncovers important deviations and disorder that significantly influence material properties [19].

Local structure investigations using pair distribution function analysis and reverse Monte Carlo modeling reveal that lead titanate exhibits significant local distortions even in the apparently cubic paraelectric phase [15] [19]. These local distortions manifest as correlated atomic displacements that persist above the Curie temperature, indicating the presence of polar nanoregions in the high-temperature phase [16] [20].

Advanced spectroscopic techniques, including extended X-ray absorption fine structure and neutron total scattering, demonstrate that local atomic environments differ substantially from the average structure determined by conventional diffraction methods [17]. Bismuth atoms in lead titanate solid solutions exhibit considerably larger local displacements than lead atoms, with shortest Bi-O distances of approximately 2.2 Å compared to 2.5 Å for Pb-O bonds [17].

The local structure considerations are particularly important for understanding the role of atomic displacements in ferroelectric behavior [20]. Ti 1s near-edge spectroscopic studies combined with ab initio molecular dynamics calculations reveal that local titanium environments show significant variations from the average structure, especially near the phase transition temperature [20]. These local distortions contribute to the soft mode behavior and the gradual nature of the structural transformation [20].

Local structure analysis also reveals the importance of oxygen octahedral tilting and distortions that are not fully captured by average structure refinements [32]. In lead titanate, the [TiO₆] octahedra exhibit local distortions that accommodate the large displacements of lead and titanium cations [33]. These octahedral distortions are fundamental to the material's ability to support large tetragonal strains while maintaining structural stability [17].

Structure Analysis MethodInformation RevealedLength ScaleReference
Average CrystallographyLong-range periodicity>10 nm [19]
Pair Distribution FunctionLocal correlations0.1-5 nm [15] [19]
EXAFS SpectroscopyNearest neighbor environments<1 nm [17]
Molecular DynamicsThermal fluctuationsAtomic scale [20]

The local vs. average structure considerations have profound implications for understanding the enhanced properties observed at morphotropic phase boundaries in lead titanate-based solid solutions [19]. Local structural inhomogeneity plays a key role in the enhanced piezoelectricity observed in these systems, where the coexistence of different local symmetries facilitates polarization rotation under applied electric fields [19] [22].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (95.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

12060-00-3

Wikipedia

Lead titanate

General Manufacturing Information

Lead titanium oxide (PbTiO3): ACTIVE

Dates

Modify: 2023-08-15

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